![molecular formula C14H7BrN2O B14183052 9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile CAS No. 919290-63-4](/img/structure/B14183052.png)
9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom, a carbonitrile group, and a ketone group within its molecular structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of 1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Bromo-9-methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile
- (9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate
- (9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile
Uniqueness
9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its bromine atom and carbonitrile group make it a versatile intermediate for further chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
919290-63-4 |
|---|---|
Molekularformel |
C14H7BrN2O |
Molekulargewicht |
299.12 g/mol |
IUPAC-Name |
9-bromo-1-oxo-2H-benzo[h]isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C14H7BrN2O/c15-10-1-2-11-9(7-16)5-8-3-4-17-14(18)13(8)12(11)6-10/h1-6H,(H,17,18) |
InChI-Schlüssel |
VGXKPTQYWRQTLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone](/img/structure/B14182976.png)

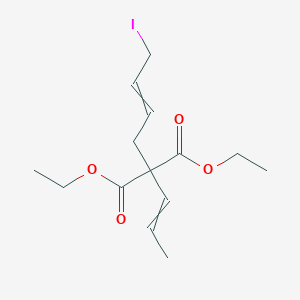
![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate](/img/structure/B14182995.png)
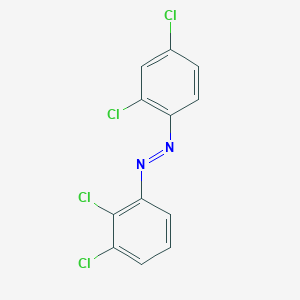
![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)
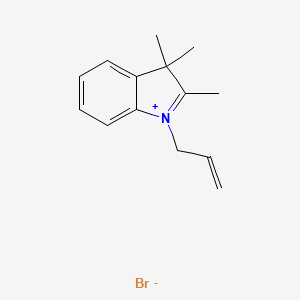
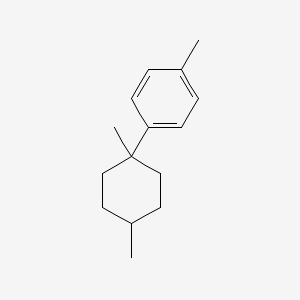
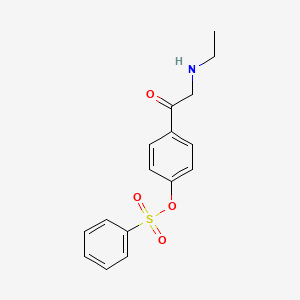
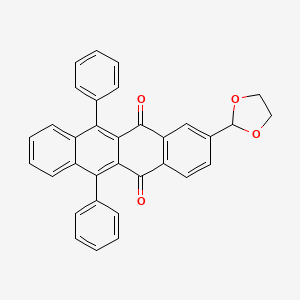
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)
![Dichlorobis[2-(phenylethynyl)phenyl]silane](/img/structure/B14183041.png)

